molecular formula C6H3BrClN3 B2695899 6-Bromo-3-chloro-1H-pyrazolo[4,3-b]pyridine CAS No. 1391123-68-4

6-Bromo-3-chloro-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B2695899
CAS No.: 1391123-68-4
M. Wt: 232.47
InChI Key: CRVHTONMLNVIRT-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of bromine and chlorine atoms attached to the pyrazolo[4,3-b]pyridine core. It has a molecular formula of C6H3BrClN3 and a molecular weight of 232.47 g/mol .

Scientific Research Applications

6-Bromo-3-chloro-1H-pyrazolo[4,3-b]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting specific enzymes and receptors.

    Industry: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

While the specific mechanism of action for “6-Bromo-3-chloro-1H-pyrazolo[4,3-b]pyridine” is not provided, related pyrazolo[3,4-b]pyridine derivatives have been studied for their inhibitory activities against tropomyosin receptor kinases (TRKs) . TRKs are associated with cell proliferation and differentiation, and their overexpression can lead to cancer .

Future Directions

The future research directions for “6-Bromo-3-chloro-1H-pyrazolo[4,3-b]pyridine” and related compounds could involve further exploration of their biological activities, particularly their potential as TRK inhibitors . Additionally, more detailed studies on their synthesis, physical and chemical properties, and safety profiles would be beneficial.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-chloro-1H-pyrazolo[4,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloropyridine-2-carboxylic acid with hydrazine hydrate to form the pyrazole ring, followed by bromination to introduce the bromine atom .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis and catalytic processes can enhance the efficiency of the production .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloro-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrazolopyridine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-chloro-1H-pyrazolo[4,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-bromo-3-chloro-2H-pyrazolo[4,3-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-3-1-4-5(9-2-3)6(8)11-10-4/h1-2H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVHTONMLNVIRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(NN=C21)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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